3-(2-oxo-2-phenylethoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
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Overview
Description
3-(2-oxo-2-phenylethoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a chromen core fused with a cycloheptane ring and an oxo-phenylethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-phenylethoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the base-catalyzed tandem reaction of 3-(2-buta-2,3-dienoylphenoxy)acrylates . This method features extremely mild conditions and yields good to excellent results. The reaction conditions often include the use of a base catalyst, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-2-phenylethoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the oxo-phenylethoxy group, where nucleophiles like amines or thiols replace the phenylethoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino or thio derivatives.
Scientific Research Applications
3-(2-oxo-2-phenylethoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-oxo-2-phenylethoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
3-(2-oxo-2-phenylethoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one can be compared with other similar compounds, such as:
3-(4-oxo-4H-chromen-3-yl)acrylates: These compounds share a chromen core but differ in their substituents and overall structure.
2-({6-oxo-7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)propanoic acid: This compound has a similar chromen-cycloheptane structure but with different functional groups.
3,4,5-trihydroxy-6-({7-oxo-7H-furo[3,2-g]chromen-4-yl}oxy)oxane-2-carboxylic acid: This compound features a furochromen core and additional hydroxyl groups.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20O4 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-phenacyloxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one |
InChI |
InChI=1S/C22H20O4/c23-20(15-7-3-1-4-8-15)14-25-16-11-12-18-17-9-5-2-6-10-19(17)22(24)26-21(18)13-16/h1,3-4,7-8,11-13H,2,5-6,9-10,14H2 |
InChI Key |
STIMAFHJVZTYAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)C(=O)OC3=C2C=CC(=C3)OCC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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